Cas no 84865-99-6 (3-Chloro-4-(3-chlorophenoxy)aniline)

3-Chloro-4-(3-chlorophenoxy)aniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 3-chloro-4-(3-chlorophenoxy)-
- 3-Chloro-4-(3-chlorophenoxy)aniline
- STK501054
- ALBB-005556
- LS-02070
- AKOS000100275
- SCHEMBL2529649
- HSMSLPVEQDFVRH-UHFFFAOYSA-N
- 84865-99-6
- SB81629
- DTXSID60589740
- MFCD07365124
-
- MDL: MFCD07365124
- Inchi: InChI=1S/C12H9Cl2NO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2
- InChI Key: HSMSLPVEQDFVRH-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N)Cl
Computed Properties
- Exact Mass: 253.0061193g/mol
- Monoisotopic Mass: 253.0061193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 35.2Ų
3-Chloro-4-(3-chlorophenoxy)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB405801-500 mg |
3-Chloro-4-(3-chlorophenoxy)aniline |
84865-99-6 | 500MG |
€165.80 | 2023-01-15 | ||
abcr | AB405801-5 g |
3-Chloro-4-(3-chlorophenoxy)aniline |
84865-99-6 | 5g |
€456.10 | 2023-04-25 | ||
A2B Chem LLC | AC20952-500mg |
3-Chloro-4-(3-chlorophenoxy)aniline |
84865-99-6 | >95% | 500mg |
$384.00 | 2024-04-19 | |
A2B Chem LLC | AC20952-5g |
3-Chloro-4-(3-chlorophenoxy)aniline |
84865-99-6 | >95% | 5g |
$620.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743631-5g |
3-Chloro-4-(3-chlorophenoxy)aniline |
84865-99-6 | 98% | 5g |
¥3696.00 | 2024-07-28 | |
TRC | C613768-5mg |
3-Chloro-4-(3-chlorophenoxy)aniline |
84865-99-6 | 5mg |
$ 50.00 | 2022-06-06 | ||
TRC | C613768-50mg |
3-Chloro-4-(3-chlorophenoxy)aniline |
84865-99-6 | 50mg |
$ 115.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022376-500mg |
3-Chloro-4-(3-chlorophenoxy)aniline |
84865-99-6 | 500mg |
1770.0CNY | 2021-07-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022376-500mg |
3-Chloro-4-(3-chlorophenoxy)aniline |
84865-99-6 | 500mg |
1770CNY | 2021-05-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743631-1g |
3-Chloro-4-(3-chlorophenoxy)aniline |
84865-99-6 | 98% | 1g |
¥1210.00 | 2024-07-28 |
3-Chloro-4-(3-chlorophenoxy)aniline Related Literature
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
Additional information on 3-Chloro-4-(3-chlorophenoxy)aniline
Comprehensive Overview of Benzenamine, 3-chloro-4-(3-chlorophenoxy)- (CAS No. 84865-99-6)
Benzenamine, 3-chloro-4-(3-chlorophenoxy)- (CAS No. 84865-99-6) is a specialized organic compound that has garnered significant attention in various industrial and research applications. This compound, also known by its systematic name, features a unique molecular structure combining a chlorinated benzene ring with an amine and phenoxy group. Its chemical properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals.
The molecular formula of Benzenamine, 3-chloro-4-(3-chlorophenoxy)- is C12H9Cl2NO, with a molecular weight of 254.11 g/mol. The presence of two chlorine atoms in its structure enhances its reactivity, making it a versatile building block in organic synthesis. Researchers and manufacturers often explore its potential in creating derivatives that exhibit enhanced biological activity or improved physical properties.
One of the most common queries related to Benzenamine, 3-chloro-4-(3-chlorophenoxy)- revolves around its synthesis and purification methods. The compound is typically synthesized through a multi-step process involving the chlorination of aniline derivatives and subsequent coupling with chlorophenol. Advanced techniques such as column chromatography and recrystallization are employed to achieve high purity levels, which are critical for its intended applications.
In recent years, the demand for Benzenamine, 3-chloro-4-(3-chlorophenoxy)- has seen a steady rise, driven by its role in the development of novel agrochemicals. With the growing emphasis on sustainable agriculture and pest management, this compound has been investigated for its potential as a precursor to herbicides and insecticides. Its ability to interfere with specific enzymatic pathways in pests makes it a promising candidate for next-generation crop protection solutions.
Another area of interest is the pharmaceutical industry, where Benzenamine, 3-chloro-4-(3-chlorophenoxy)- serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Researchers are exploring its utility in designing molecules with anti-inflammatory, antimicrobial, or anticancer properties. The compound's structural flexibility allows for modifications that can enhance drug efficacy and reduce side effects.
Environmental and safety considerations are also frequently discussed in relation to Benzenamine, 3-chloro-4-(3-chlorophenoxy)-. While the compound itself is not classified as hazardous under standard regulations, proper handling and storage are essential to minimize risks. Industry best practices recommend using personal protective equipment (PPE) and ensuring adequate ventilation when working with this chemical. Additionally, waste disposal must comply with local environmental guidelines to prevent contamination.
The market dynamics for Benzenamine, 3-chloro-4-(3-chlorophenoxy)- reflect its growing importance in various sectors. Key manufacturers are investing in research and development to optimize production processes and reduce costs. Geographically, regions with robust chemical and pharmaceutical industries, such as North America, Europe, and Asia-Pacific, dominate the demand for this compound. Emerging economies are also showing increased interest, driven by expanding agricultural and healthcare sectors.
For those seeking detailed technical data on Benzenamine, 3-chloro-4-(3-chlorophenoxy)-, resources such as material safety data sheets (MSDS) and peer-reviewed journals provide comprehensive information. Parameters like melting point, boiling point, solubility, and stability under various conditions are well-documented, aiding researchers and industrial users in their work.
In conclusion, Benzenamine, 3-chloro-4-(3-chlorophenoxy)- (CAS No. 84865-99-6) is a compound of significant industrial relevance, with applications spanning agrochemicals, pharmaceuticals, and beyond. Its unique chemical properties and versatility make it a subject of ongoing research and development. As industries continue to innovate, the role of this compound is expected to expand, offering new opportunities for scientific and commercial advancement.
84865-99-6 (3-Chloro-4-(3-chlorophenoxy)aniline) Related Products
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
